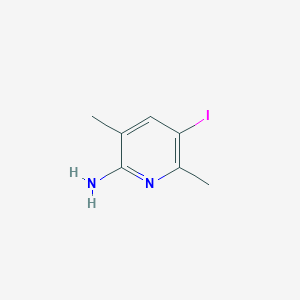
5-iodo-3,6-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-3,6-dimethylpyridin-2-amine is a pyridine derivative with the molecular formula C7H9IN2. This compound is characterized by the presence of an amino group at the 2-position, methyl groups at the 3- and 6-positions, and an iodine atom at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3,6-dimethylpyridin-2-amine typically involves the iodination of 2-amino-3,6-dimethylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions usually involve the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
5-iodo-3,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where the iodine is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Amination Reactions: The compound can undergo amination reactions, where the amino group is introduced at the C-5 position using copper or palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in amination reactions.
Boronic Acids: Used in substitution reactions to replace the iodine atom.
Major Products Formed
Aryl or Vinyl Derivatives: Formed from substitution reactions.
Nitro Derivatives: Formed from oxidation of the amino group.
Amines: Formed from reduction of the amino group.
Aplicaciones Científicas De Investigación
5-iodo-3,6-dimethylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial, antiviral, and anticancer properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Used as a probe in biochemical studies to investigate enzyme functions and molecular interactions.
Mecanismo De Acción
The mechanism of action of 5-iodo-3,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and amino group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-iodopyridine: Lacks the methyl groups at the 3- and 6-positions.
2-Amino-3,6-dimethylpyridine: Lacks the iodine atom at the 5-position.
2-Amino-3,5-dimethylpyridine: Has a different substitution pattern with methyl groups at the 3- and 5-positions.
Uniqueness
5-iodo-3,6-dimethylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity in substitution reactions and enhanced binding interactions in biological systems. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (iodine atom) substituents allows for versatile chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H9IN2 |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
5-iodo-3,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
Clave InChI |
LDKCWGCCWUDLEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1N)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















